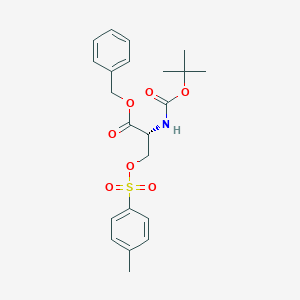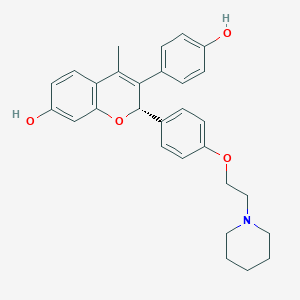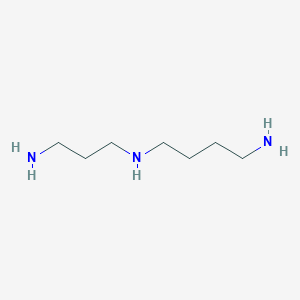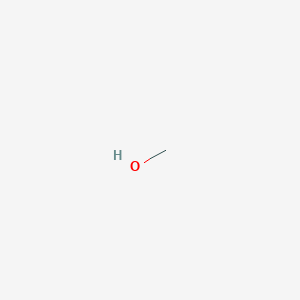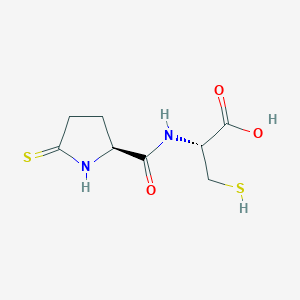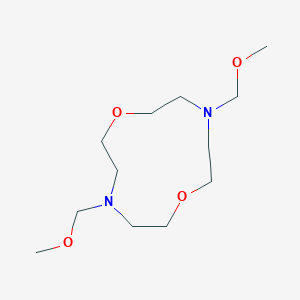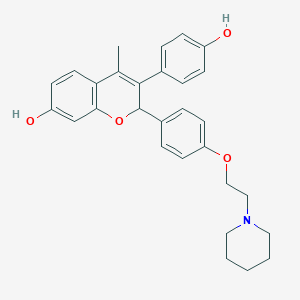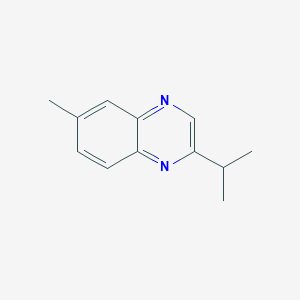
5-乙酰水杨酰胺
描述
5-Acetylsalicylamide is a derivative of salicylamide, which itself is related to acetylsalicylic acid, commonly known as aspirin. While acetylsalicylic acid is widely recognized for its therapeutic effects, such as anti-inflammatory and anticoagulant properties, 5-acetylsalicylamide is a specific compound that can be synthesized through acylation reactions. The influence of acetylsalicylic acid on various physiological processes has been extensively studied, including its effects on blood coagulation, plasma glucose levels, and inflammatory responses .
Synthesis Analysis
The synthesis of 5-acetylsalicylamide has been achieved using Lewis acidic ionic liquids as both catalyst and solvent, which is a novel approach that avoids the use of conventional carcinogenic solvents and anhydrous AlCl3 catalysts. The ionic liquids 1-butyl-3-methylimidazolium chloroaluminate ([BMIM]Cl-nAlCl3) and N-butylpyridinium chloroaluminate ([BPy]Cl-nAlCl3) have shown excellent catalytic activity in the Friedel–Crafts acylation of salicylamide with acetyl chloride to produce 5-acetylsalicylamide. The yields of 5-acetylsalicylamide reached up to 81.3% and 89.2% with [BMIM]Cl-2AlCl3 and [BPy]-2AlCl3, respectively. The content of AlCl3 and the structure of the cations in the ionic liquids had a synergistic effect on the acylation reaction .
Molecular Structure Analysis
Although the specific molecular structure analysis of 5-acetylsalicylamide is not detailed in the provided papers, it can be inferred that the compound has a salicylamide backbone with an acetyl group attached to the fifth position of the aromatic ring. This structural modification is likely to influence its chemical behavior and biological activity.
Chemical Reactions Analysis
The chemical reactions involving acetylsalicylic acid and its derivatives, including 5-acetylsalicylamide, are of significant interest due to their pharmacological effects. Acetylsalicylic acid has been shown to inhibit prostaglandin synthesis, which plays a role in its ability to reduce inflammation and modulate insulin and growth hormone secretion . Additionally, acetylsalicylic acid and sodium salicylate can inhibit the synthesis of pro-coagulant and pro-inflammatory proteins in human monocytes by interfering with the nuclear translocation of NF-kB/c-Rel proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-acetylsalicylamide are not explicitly discussed in the provided papers. However, the properties of acetylsalicylic acid, such as its anticoagulant effect, have been observed to increase the one-stage prothrombin time in normal subjects when administered in large doses . Furthermore, acetylsalicylic acid's influence on plasma glucose, insulin, glucagon, and growth hormone levels following tolbutamide stimulation has been documented, indicating its potential impact on metabolic processes .
科学研究应用
Application 1: Preparation of 5-acetyl-2(3H)-benzoxazolone
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: 5-Acetylsalicylamide is used in the preparation of 5-acetyl-2(3H)-benzoxazolone .
- Methods of Application or Experimental Procedures: The preparation involves a two-step synthetic route using Hofmann rearrangement . The first step is the Lewis acidic ionic liquid catalyzed Friedel-Crafts acylation of salicylamide with acetyl chloride to form 5-Acetylsalicylamide . The second step involves the rearrangement of the acetylsalicylamide to form the benzoxazolone .
- Results or Outcomes: The outcome of this process is the formation of 5-acetyl-2(3H)-benzoxazolone .
Application 2: Analytical Chemistry
- Specific Scientific Field: Analytical Chemistry
- Summary of the Application: 5-Acetylsalicylamide can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) .
- Methods of Application or Experimental Procedures: The mobile phase for the HPLC method contains acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the analysis of 5-Acetylsalicylamide in a sample . The exact results would depend on the specific sample being analyzed .
Application 3: Non-prescription Drug
- Specific Scientific Field: Pharmacology
- Summary of the Application: 5-Acetylsalicylamide, also known as Salicylamide, is a non-prescription drug with analgesic and antipyretic properties . It has similar medicinal uses to aspirin .
- Methods of Application or Experimental Procedures: Salicylamide is used in combination with both aspirin and caffeine in over-the-counter pain remedies .
Application 4: Synthetic Method
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: A synthetic method for 5-Acetylsalicylamide has been patented .
- Methods of Application or Experimental Procedures: The course of reaction is detected with thin layer chromatography (developing solvent is ethyl acetate: petroleum ether=1:1 (volume ratio)), product with Wrs-2 microcomputer melting point apparatus measure fusing point, and avance nuclear magnetic resonance analyser detects 1 H-nmr with 13 c-nmr .
- Results or Outcomes: The outcome of this process is the formation of 5-Acetylsalicylamide .
Application 5: Synthetic Method
- Specific Scientific Field: Organic Chemistry
- Summary of the Application: A synthetic method for 5-Acetylsalicylamide has been patented .
- Methods of Application or Experimental Procedures: The method comprises the following steps: putting anhydrous aluminum chloride and sodium chloride into a container, and performing heating and stirring until both anhydrous aluminum chloride and sodium chloride are fused to obtain low-melting-point NaCl-AlCl3 mixed fused salt; adding salicylamide into the low-melting-point NaCl-AlCl3 mixed fused salt, and stirring until salicylamide is fused; dropwise adding an acylation reagent, and after finishing the dropwise-adding process, producing a heat preservation reaction .
- Results or Outcomes: The synthetic method for 5-Acetylsalicylamide has the advantages of high yield, simple post-treatment, elimination of organic solvents and the like .
Application 6: Analytical Chemistry
- Specific Scientific Field: Analytical Chemistry
- Summary of the Application: 5-Acetylsalicylamide can be analyzed by this reverse phase (RP) HPLC method with simple conditions .
- Methods of Application or Experimental Procedures: The mobile phase for the HPLC method contains an acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the analysis of 5-Acetylsalicylamide in a sample . The exact results would depend on the specific sample being analyzed .
安全和危害
未来方向
属性
IUPAC Name |
5-acetyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-5(11)6-2-3-8(12)7(4-6)9(10)13/h2-4,12H,1H3,(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAQTCWTCCNHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057736 | |
| Record name | 5-Acetylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetylsalicylamide | |
CAS RN |
40187-51-7 | |
| Record name | 5-Acetyl-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40187-51-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, 5-acetyl-2-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040187517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetylsalicylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-acetylsalicylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



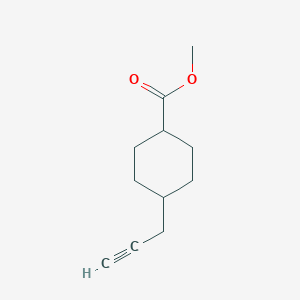
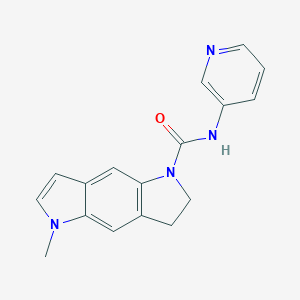

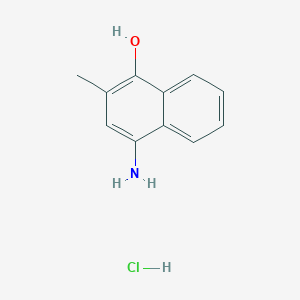
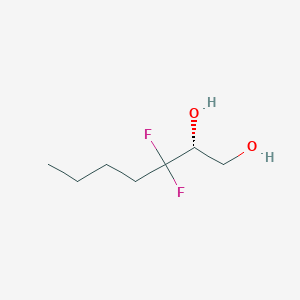
![N-(4-bromophenyl)sulfonyl-N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]ethyl]methanimidamide](/img/structure/B129714.png)
